2-Methyl-5-phenylmorpholine
Overview
Description
The compound 2-Methyl-5-phenylmorpholine is a derivative of the morpholine family, which is a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest in the field of organic chemistry due to their utility as building blocks in the synthesis of various heterocyclic scaffolds, which are important in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a related compound, involves photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective C-C bond formation . This process demonstrates the intricate methods used to synthesize morpholine derivatives and their potential as versatile intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can influence the overall geometry and electronic properties of the molecule. For example, in the crystal structure of a related compound, (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, the morpholine ring contributes to the formation of intramolecular hydrogen bonds and influences the stacking of molecules in the crystal lattice through π-π interactions . These structural features are crucial for understanding the reactivity and interaction of morpholine derivatives with other molecules.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions, which can be utilized to synthesize a wide range of heterocyclic compounds. For instance, the morpholine derivative mentioned earlier can be easily transformed into valuable heterocyclic building blocks such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate . These transformations highlight the chemical versatility of morpholine derivatives and their importance in the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. These properties are essential for the practical application of these compounds in chemical syntheses and pharmaceutical formulations. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a compound with a phenyl group similar to 2-Methyl-5-phenylmorpholine, provides insights into its solid-state properties, which are important for understanding its behavior in various environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-phenylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYKFXOOFIYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylmorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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